molecular formula C9H9Br B6210598 (2-bromoprop-2-en-1-yl)benzene CAS No. 60468-22-6

(2-bromoprop-2-en-1-yl)benzene

Cat. No. B6210598
CAS RN: 60468-22-6
M. Wt: 197.1
InChI Key:
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Description

“(2-bromoprop-2-en-1-yl)benzene” is a chemical compound with the molecular formula C9H9Br . It is a derivative of benzene, where a hydrogen atom of benzene is replaced by a 2-bromoprop-2-en-1-yl group .


Molecular Structure Analysis

The molecular structure of “(2-bromoprop-2-en-1-yl)benzene” consists of a benzene ring with a 2-bromoprop-2-en-1-yl group attached to it . The average mass of the molecule is 197.072 Da and the monoisotopic mass is 195.988754 Da .


Physical And Chemical Properties Analysis

“(2-bromoprop-2-en-1-yl)benzene” has a density of 1.3±0.1 g/cm3 . It has a boiling point of 223.3±19.0 °C at 760 mmHg . The compound is non-polar and has a molar refractivity of 47.7±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

(2-Bromoprop-2-en-1-yl)benzene: is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including coupling reactions , to form complex organic compounds. Its reactivity towards nucleophiles makes it a suitable candidate for Suzuki coupling reactions, which are pivotal in constructing carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .

Pharmaceuticals

In the pharmaceutical industry, (2-bromoprop-2-en-1-yl)benzene serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). It can be used to introduce the phenylpropyl moiety into drug molecules, which is a common structural component in drugs that target the central nervous system .

Materials Science

This compound finds applications in materials science, particularly in the development of polymeric materials . It can be polymerized or copolymerized to create new materials with desirable properties such as increased strength, chemical resistance, or novel electronic attributes .

Analytical Chemistry

(2-Bromoprop-2-en-1-yl)benzene: can be used as a standard or reference compound in analytical chemistry. Its distinct spectral properties allow it to be used in calibration and quantitative analysis by techniques such as gas chromatography and mass spectrometry .

Agrochemicals

In agrochemical research, this compound could be explored for the synthesis of pesticides and herbicides . Its bromine atom offers a reactive site for further functionalization, which is crucial in designing compounds with specific modes of action against agricultural pests .

Petrochemicals

The petrochemical industry may utilize (2-bromoprop-2-en-1-yl)benzene as a chemical building block. It can be involved in the synthesis of additives or modifiers that improve the properties of petroleum products or serve as intermediates in the production of synthetic rubbers and lubricants .

For each of these applications, safety and handling are paramount due to the compound’s reactivity and potential hazards. Proper storage, use of personal protective equipment, and adherence to safety protocols are essential to mitigate risks associated with its use .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2-bromoprop-2-en-1-yl)benzene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "2-bromo-2-propen-1-ol", "Sodium hydroxide", "Sodium bromide", "Sulfuric acid", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Conversion of 2-bromo-2-propen-1-ol to 2-bromo-2-propenal", "2-bromo-2-propen-1-ol is treated with sulfuric acid to form 2-bromo-2-propenal.", "Step 2: Reaction of 2-bromo-2-propenal with benzene", "2-bromo-2-propenal is reacted with benzene in the presence of sodium hydroxide to form (2-bromoprop-2-en-1-yl)benzene.", "Step 3: Purification of (2-bromoprop-2-en-1-yl)benzene", "The crude product is washed with sodium bicarbonate solution and dried over anhydrous magnesium sulfate.", "The product is then purified by column chromatography using a mixture of diethyl ether and petroleum ether as the eluent." ] }

CAS RN

60468-22-6

Product Name

(2-bromoprop-2-en-1-yl)benzene

Molecular Formula

C9H9Br

Molecular Weight

197.1

Purity

95

Origin of Product

United States

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